7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one
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Overview
Description
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one is a heterocyclic compound that belongs to the class of indoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes an indole and a naphthyridine moiety, making it a unique and interesting target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines. This reaction typically requires boiling in isopropyl alcohol in the presence of hydrochloric acid . The formation of the desired indoloquinoline occurs through a series of acid-catalyzed rearrangements and cyclizations .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed intramolecular C-H arylation. This method allows for the preparation of indoloquinoline precursors bearing versatile functional groups . The reaction conditions typically involve the use of palladium catalysts, ligands, and appropriate solvents to achieve high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the molecule.
Scientific Research Applications
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as topoisomerase I, which is involved in DNA replication and transcription.
Interacting with DNA: Binding to DNA and interfering with its function, leading to cell cycle arrest and apoptosis.
Modulating Signaling Pathways: Affecting various cellular signaling pathways that regulate cell growth, differentiation, and survival.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: A closely related compound with similar biological activities.
2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one: Another indoloquinoline derivative with potential medicinal applications.
Uniqueness
7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,8]naphthyridin-6-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature may contribute to its distinct biological activities and pharmacological properties compared to other similar compounds.
Properties
CAS No. |
62289-96-7 |
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Molecular Formula |
C15H11N3O |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
7-methyl-5H-indolo[2,3-c][1,8]naphthyridin-6-one |
InChI |
InChI=1S/C15H11N3O/c1-18-11-7-3-2-5-9(11)12-10-6-4-8-16-14(10)17-15(19)13(12)18/h2-8H,1H3,(H,16,17,19) |
InChI Key |
ZNYRSNMNWLLWNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NC4=C3C=CC=N4 |
Origin of Product |
United States |
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